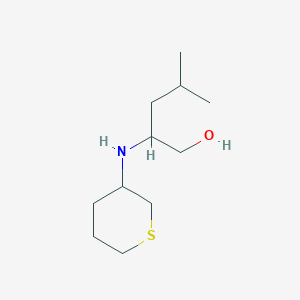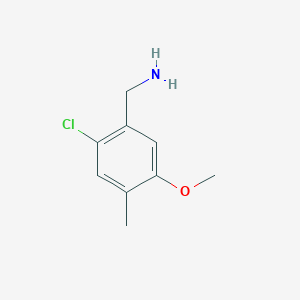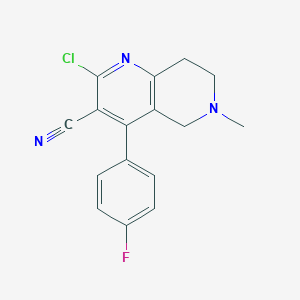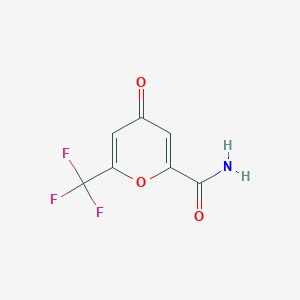
4-Oxo-6-(trifluoromethyl)-4H-pyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-6-(trifluoromethyl)-4H-pyran-2-carboxamide is a chemical compound known for its unique structure and properties. It belongs to the class of pyran derivatives, characterized by a pyran ring with various substituents. The presence of a trifluoromethyl group and a carboxamide group in its structure makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-6-(trifluoromethyl)-4H-pyran-2-carboxamide typically involves the treatment of 6-trifluoromethylcomanic acid with sodium hydrosulfide. This reaction yields 4-oxo-6-trifluoromethyl-4H-thiopyran-2-carboxylic acid, which can be further processed to obtain the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-6-(trifluoromethyl)-4H-pyran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The trifluoromethyl and carboxamide groups can participate in substitution reactions, resulting in the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Oxo-6-(trifluoromethyl)-4H-pyran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Oxo-6-(trifluoromethyl)-4H-pyran-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, while the carboxamide group facilitates interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
4-Oxo-6-(trifluoromethyl)-4H-thiopyran-2-carboxylic acid: This compound shares a similar structure but contains a sulfur atom in the pyran ring.
2-Trifluoromethyl-4H-pyran-4-one: A related compound with a different functional group arrangement.
Uniqueness: 4-Oxo-6-(trifluoromethyl)-4H-pyran-2-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H4F3NO3 |
|---|---|
Molecular Weight |
207.11 g/mol |
IUPAC Name |
4-oxo-6-(trifluoromethyl)pyran-2-carboxamide |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)5-2-3(12)1-4(14-5)6(11)13/h1-2H,(H2,11,13) |
InChI Key |
ZPYVIYQMDDJNPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=CC1=O)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-6-methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B13009251.png)
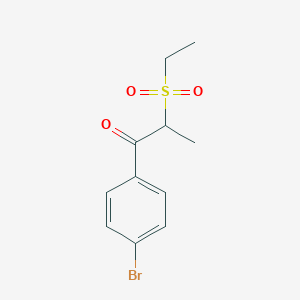
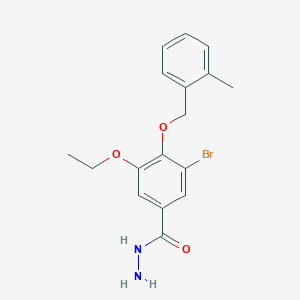
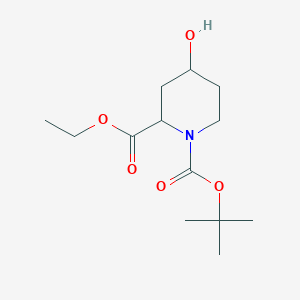
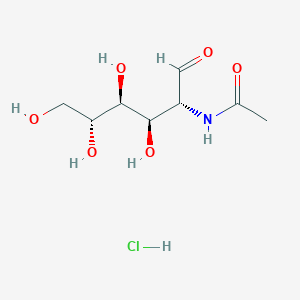
![6-(2-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13009283.png)
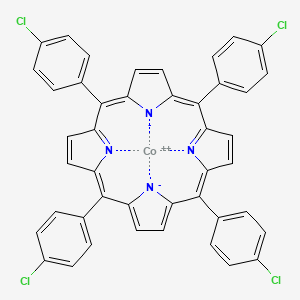
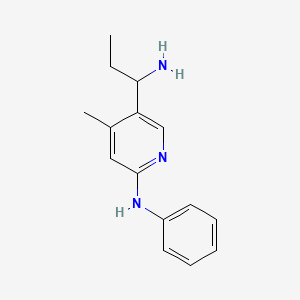
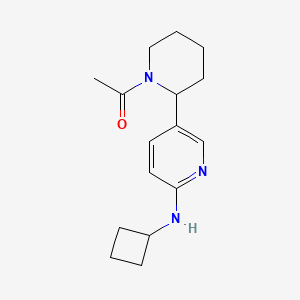
![9-Fluoro-2-azaspiro[5.5]undecane](/img/structure/B13009299.png)
![3-bromo-6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13009300.png)
